N,N'-1,3-propanediylbis(4-fluorobenzamide)
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Overview
Description
N,N’-1,3-propanediylbis(4-fluorobenzamide): is a synthetic organic compound characterized by the presence of two 4-fluorobenzamide groups connected by a 1,3-propanediyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,3-propanediylbis(4-fluorobenzamide) typically involves the reaction of 4-fluorobenzoyl chloride with 1,3-diaminopropane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-fluorobenzoyl chloride+1,3-diaminopropane→N,N’-1,3-propanediylbis(4-fluorobenzamide)+HCl
Industrial Production Methods: Industrial production of N,N’-1,3-propanediylbis(4-fluorobenzamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N’-1,3-propanediylbis(4-fluorobenzamide) can undergo various chemical reactions, including:
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield 4-fluorobenzoic acid and 1,3-diaminopropane.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: 4-fluorobenzoic acid and 1,3-diaminopropane.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N,N’-1,3-propanediylbis(4-fluorobenzamide) has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials due to its structural properties.
Biological Studies: It is used in research to understand its effects on biological systems and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of N,N’-1,3-propanediylbis(4-fluorobenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamide groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The 1,3-propanediyl linker provides flexibility and spatial arrangement, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N,N’-1,2-propanediylbis(2-fluorobenzamide)
- N,N’-1,3-propanediylbis(3-fluorobenzamide)
Comparison:
- N,N’-1,2-propanediylbis(2-fluorobenzamide): This compound has a similar structure but with the fluorine atoms positioned differently, which can affect its reactivity and interactions with biological targets.
- N,N’-1,3-propanediylbis(3-fluorobenzamide): This compound differs in the position of the fluorine atoms on the benzamide groups, leading to variations in its chemical and physical properties.
Properties
IUPAC Name |
4-fluoro-N-[3-[(4-fluorobenzoyl)amino]propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c18-14-6-2-12(3-7-14)16(22)20-10-1-11-21-17(23)13-4-8-15(19)9-5-13/h2-9H,1,10-11H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLDXKLSFXNFIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCNC(=O)C2=CC=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198671 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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